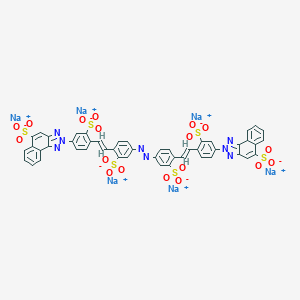

2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt)

Description

The exact mass of the compound C.I. Direct Yellow 106 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexasodium;2-[3-sulfonato-4-[2-[2-sulfonato-4-[[3-sulfonato-4-[2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNSVZNUHTUJMW-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26N8Na6O18S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889597 | |

| Record name | 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1333.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12222-60-5 | |

| Record name | 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium 2,2'-[azobis[(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)]]bis[2H-naphtho[1,2-d]triazole-5-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Photophysical Properties of Direct Yellow 106: A Technical Guide for Researchers

Authored for: Researchers, scientists, and drug development professionals.

Abstract: Direct Yellow 106 (C.I. 40300; CAS 12222-60-5) is a stilbene-azo direct dye primarily used in the textile industry for dyeing cellulosic fibers.[1][2] Its chemical structure, which incorporates both stilbene and azo chromophores, suggests a complex photophysical profile governed by competing de-excitation pathways, including fluorescence and photoisomerization.[3][4] Despite its industrial use, a detailed characterization of its core photophysical properties is not readily available in peer-reviewed scientific literature. This guide provides a comprehensive framework for the systematic photophysical analysis of Direct Yellow 106, detailing the expected behavior based on its chemical class and providing standardized protocols for its characterization.

Introduction to Direct Yellow 106

Direct Yellow 106 is a complex anionic dye characterized by a molecular structure containing both azo (-N=N-) and stilbene (-CH=CH-) moieties.[1] This combination of chromophores is responsible for its strong absorption of visible light, resulting in its characteristic yellow color.[2][5] While its primary application lies in dyeing cotton, viscose, and paper, the inherent photochemistry of its structural components suggests potential for applications in other fields, provided its properties are thoroughly understood.[2][6]

The photophysics of stilbene and azo compounds are individually well-documented. Stilbenes are known for their fluorescence and trans-cis photoisomerization.[4][7] Azobenzenes are classic photoswitches, undergoing efficient and often reversible isomerization upon irradiation, a process that typically dominates their excited-state decay, often leading to very low or negligible fluorescence quantum yields.[3][8] The combination of these two functionalities in a single molecule, as in Direct Yellow 106, implies a competitive relationship between radiative decay (fluorescence) and non-radiative decay pathways (internal conversion, photoisomerization).

Core Photophysical Parameters: A Framework for Analysis

Quantitative data on the photophysical properties of Direct Yellow 106 are not extensively reported. The following table outlines the essential parameters that require experimental determination to build a complete photophysical profile for this dye.

| Parameter | Symbol | Description | Typical Value Range (for related dyes) |

| Absorption Maximum | λabs | Wavelength at which the dye shows maximum absorbance. | 400 - 450 nm |

| Molar Absorptivity | ε | A measure of how strongly the dye absorbs light at λabs. | 20,000 - 80,000 M-1cm-1 |

| Emission Maximum | λem | Wavelength at which the dye shows maximum fluorescence intensity. | 450 - 550 nm |

| Stokes Shift | Δν | The difference in energy between the absorption and emission maxima. | 2,000 - 5,000 cm-1 |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | < 0.1 (often very low for azo dyes) |

| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state. | 0.1 - 5 ns |

Note: The values provided are estimates based on the general properties of stilbene-azo dyes and should be determined experimentally for Direct Yellow 106.

Experimental Protocols for Photophysical Characterization

The following sections detail the standardized methodologies for determining the key photophysical properties of a dye such as Direct Yellow 106.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λabs) and molar absorptivity (ε).

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Direct Yellow 106 (e.g., 1 mM) in a suitable solvent (e.g., DMSO for initial solubilization, followed by dilution in an aqueous buffer like PBS, pH 7.4). The purity of the dye sample is critical.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance value between 0.1 and 1.0 at the expected maximum. A typical concentration range for measurement is 1-10 µM.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the same solvent/buffer as used for the sample for the reference cuvette to record a baseline.

-

Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250 nm to 700 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Direct Yellow 106 in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λabs (or a wavelength on the red edge of the absorption band).

-

Scan a range of wavelengths longer than the excitation wavelength (e.g., from λabs + 10 nm to 750 nm) to record the fluorescence emission spectrum. The peak of this spectrum is λem.

-

-

Excitation Spectrum:

-

Set the emission detector to the determined λem.

-

Scan a range of excitation wavelengths (e.g., from 250 nm to λem - 10 nm). The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is the one that emits.

-

-

Data Analysis: Identify λem and calculate the Stokes shift in nanometers (λem - λabs) or wavenumbers.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (Φstd) and with absorption and emission profiles that overlap with Direct Yellow 106 (e.g., Quinine Sulfate in 0.5 M H2SO4, Φstd = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the standard and the sample dye in the same solvent. Adjust concentrations to have absorbance values below 0.1 at the excitation wavelength and record the exact values.

-

Measurement:

-

Using the same excitation wavelength and instrument settings (e.g., slit widths) for all solutions, record the absorption and fluorescence emission spectra.

-

Integrate the area under the fluorescence emission curve for each solution.

-

-

Calculation: The quantum yield of the sample (Φsmp) is calculated using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (nsmp2 / nstd2) Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime (τF) Measurement

Objective: To measure the decay kinetics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard method.

Methodology:

-

Instrumentation: A TCSPC system is required, consisting of a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser), a fast single-photon detector, and timing electronics.

-

Sample Preparation: Prepare a deoxygenated, dilute solution of the dye as for fluorescence measurements.

-

Measurement:

-

Excite the sample with the pulsed laser at a high repetition rate.

-

Record the arrival times of the emitted photons relative to the excitation pulse.

-

Collect data until a histogram of photon arrival times (the decay curve) is well-populated.

-

Record an instrument response function (IRF) using a scattering solution (e.g., ludox).

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential or multi-exponential decay model, after deconvolution with the IRF.

-

The decay constant(s) from the fit represent the fluorescence lifetime(s) (τF).

-

Visualizing Workflows and Photophysical Processes

Diagrams are essential for conceptualizing both the experimental approach and the underlying molecular processes.

Experimental Workflow for Photophysical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a dye like Direct Yellow 106.

Caption: A flowchart illustrating the systematic approach to characterizing the core photophysical properties of a fluorescent dye.

Photophysical Pathways of a Stilbene-Azo Dye

This diagram illustrates the potential de-excitation pathways for a molecule like Direct Yellow 106 after absorbing a photon. The competition between fluorescence and photoisomerization is a key feature.

Caption: A simplified state diagram showing the key photophysical processes for a stilbene-azo dye, highlighting the competing pathways of fluorescence and trans-cis isomerization from the excited state.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Yellow 106 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Yellow 106 | 12222-60-5 [chemicalbook.com]

- 6. C.I. Direct Yellow 106 | 12222-60-5 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of Stilbene-Based Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a representative stilbene-based azo dye, specifically 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulfonic acid. While the initially requested "2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene" did not correspond to a readily identifiable compound in the chemical literature, the proposed molecule incorporates all the key functional moieties: a stilbene (phenylene vinylene) backbone, sulfonic acid groups, and azo linkages. This guide details a plausible synthetic route, experimental protocols, and expected characterization data for this class of compounds, which are of interest for their chromophoric properties and potential applications in materials science and as biological agents.

Proposed Synthesis Pathway

The synthesis of 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulfonic acid is proposed to proceed via a two-step process involving the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid, followed by an azo coupling reaction with phenol. This method is a standard and reliable approach for the synthesis of azo dyes.[1]

Step 1: Tetrazotization of 4,4'-Diaminostilbene-2,2'-disulfonic acid

The first step involves the conversion of the two primary aromatic amine groups of 4,4'-diaminostilbene-2,2'-disulfonic acid into diazonium salts. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.[2] The resulting tetrazonium salt is highly reactive and is used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling with Phenol

The second step is the electrophilic aromatic substitution reaction between the tetrazonium salt and two equivalents of phenol.[3] The electron-rich phenol acts as the coupling agent, and the electrophilic diazonium groups attack the para-position of the phenol ring, which is activated by the hydroxyl group. The reaction is generally carried out in a slightly alkaline solution to facilitate the formation of the more reactive phenoxide ion.[3]

The overall synthetic scheme is depicted in the workflow diagram below.

Detailed Experimental Protocols

Materials and Methods

-

4,4'-Diaminostilbene-2,2'-disulfonic acid (98%)

-

Sodium nitrite (NaNO₂) (99%)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Phenol (99%)

-

Sodium hydroxide (NaOH) (99%)

-

Deionized water

-

Ice

Protocol for Tetrazotization of 4,4'-Diaminostilbene-2,2'-disulfonic acid

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 18.5 g (0.05 mol) of 4,4'-diaminostilbene-2,2'-disulfonic acid in 200 mL of deionized water containing 10.6 g (0.1 mol) of sodium carbonate.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add 25 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred suspension of the diamine salt over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional hour at 0-5 °C to ensure complete diazotization. The formation of the tetrazonium salt is indicated by a slight color change and a positive test with starch-iodide paper (immediate blue-black color).

Protocol for Azo Coupling with Phenol

-

In a 1 L beaker, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Cool the phenol solution to 5-10 °C in an ice bath.

-

Slowly add the cold tetrazonium salt suspension from the previous step to the phenol solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature to ensure the completion of the coupling reaction.

-

The pH of the solution should be maintained between 8 and 9 during the coupling process by the dropwise addition of 10% sodium hydroxide solution if necessary.

-

The resulting azo dye will precipitate out of the solution.

-

Filter the precipitate using a Buchner funnel, wash with a saturated sodium chloride solution to remove unreacted starting materials, and then with a small amount of cold water.

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Characterization of 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulfonic acid

The structure and properties of the synthesized azo dye can be confirmed through various spectroscopic and analytical techniques. The expected data, based on analogous compounds reported in the literature, are summarized below.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (D₂O) | Aromatic protons of the stilbene core and the phenolic rings would appear in the range of 6.8-8.0 ppm. The vinyl protons of the stilbene unit would likely appear as a singlet or a pair of doublets around 7.0-7.5 ppm. The protons adjacent to the sulfonate and azo groups will be shifted downfield.[4][5] |

| FTIR (KBr pellet) | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), N=N stretching (~1400-1500 cm⁻¹), S=O stretching of the sulfonate group (~1180 and ~1040 cm⁻¹), and C=C stretching of the vinylene group (~1600 cm⁻¹).[6][7] |

| UV-Vis (Water) | An intense absorption band in the visible region (around 400-500 nm) corresponding to the π-π* transition of the extended conjugated system of the azo-stilbene chromophore. A higher energy absorption band in the UV region (around 320-350 nm) can be attributed to the π-π* transition of the stilbene moiety.[8][9] |

Thermal Analysis

| Technique | Expected Observations |

| TGA | The compound is expected to be stable up to around 200-250 °C. The initial weight loss would correspond to the loss of water molecules. The major decomposition would likely occur in multiple steps, starting with the loss of the sulfonic acid groups, followed by the degradation of the azo linkages and the stilbene backbone at higher temperatures.[10][11] |

| DSC | Endothermic peaks corresponding to the loss of water and decomposition events are expected. The absence of a sharp melting point is typical for such complex organic salts, which often decompose before melting.[12][13] |

Experimental and Characterization Workflow

The logical flow of the synthesis and characterization process is outlined in the following diagram.

This technical guide provides a foundational framework for the synthesis and characterization of a complex stilbene-based azo dye. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, materials chemistry, and drug development who are interested in this class of functional molecules.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diazotisation reaction and synthesis of azodyes | DOC [slideshare.net]

- 3. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scienceworldjournal.org [scienceworldjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to CAS 12222-60-5 (C.I. Direct Yellow 106)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 12222-60-5 identifies the chemical substance C.I. Direct Yellow 106. It is a complex anionic direct dye belonging to the stilbene azo dye class.[1][2] Its primary application lies in the dyeing of cellulosic materials such as cotton, viscose, paper, and leather due to its good affinity for these substrates without the need for a mordant.[1][3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols, tailored for a scientific audience.

Chemical Structure and Properties

C.I. Direct Yellow 106 is a large, poly-sulfonated molecule with a high molecular weight. The presence of multiple sulfonate groups imparts good water solubility, a key characteristic for its application in dyeing processes.[2][3]

Chemical Identifiers

| Property | Value |

| CAS Number | 12222-60-5 |

| C.I. Name | Direct Yellow 106 |

| C.I. Number | 40300 |

| Molecular Formula | C48H26N8Na6O18S6 |

| Molecular Weight | 1333.10 g/mol [1][4] |

| Synonyms | Direct Yellow ARLE, Direct Yellow L3R, Direct Fast Yellow 3RLL, Solophenyl Yellow ARL |

Physicochemical Properties

| Property | Description |

| Appearance | Orange-yellow to reddish-yellow powder.[3] |

| Solubility | Easily soluble in water, forming a dark yellow solution.[3] |

| Melting Point | Data not available. As a complex salt, it is likely to decompose at high temperatures. |

| Boiling Point | Not applicable. |

| UV-Vis λmax | The wavelength of maximum absorption is a key parameter related to its color. While specific data is not readily available in the searched literature, it is characteristic of the extensive chromophoric system of the molecule. |

Synthesis

The synthesis of C.I. Direct Yellow 106 is a multi-step process involving foundational reactions of azo chemistry. A general outline of the manufacturing process is as follows:

-

Diazotization: 2-(2-Sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid is diazotized.

-

Azo Coupling: The resulting diazonium salt is coupled with 4-Aminonaphthalene-1-sulfonic acid.

-

Oxidation: The intermediate is then oxidized to form the triazole rings.

-

Reduction: Finally, a reduction step, often using glucose and sodium hydroxide, is carried out to form the final azo dye.[1][3]

Advanced synthetic methodologies may utilize palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to achieve greater control over the stilbene unit's stereochemistry.

Experimental Protocols

Due to the industrial nature of C.I. Direct Yellow 106, much of the publicly available literature focuses on its application and removal from wastewater. Below is a detailed experimental protocol for a typical laboratory-scale study on the adsorption of C.I. Direct Yellow 106 onto activated carbon, a common method for dye removal.

Adsorption of C.I. Direct Yellow 106 on Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for the removal of C.I. Direct Yellow 106 from an aqueous solution.

Materials:

-

C.I. Direct Yellow 106 (CAS 12222-60-5)

-

Activated Carbon (e.g., from coconut shells)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Glassware: Erlenmeyer flasks, beakers, pipettes

-

Shaker or magnetic stirrer

-

Spectrophotometer

-

Centrifuge

Methodology:

-

Preparation of Stock Solution: A stock solution of C.I. Direct Yellow 106 (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water.

-

Preparation of Adsorbent: Activated carbon is washed with deionized water to remove any impurities and then dried in an oven.

-

Batch Adsorption Experiments:

-

A series of Erlenmeyer flasks are filled with a fixed volume of the dye solution of a known initial concentration.

-

The pH of the solutions is adjusted to the desired value using HCl or NaOH.

-

A known mass of activated carbon is added to each flask.

-

The flasks are then agitated at a constant speed and temperature for a predetermined period to reach equilibrium.

-

-

Analysis:

-

After agitation, the solutions are centrifuged to separate the activated carbon.

-

The concentration of the remaining dye in the supernatant is determined using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

-

-

Data Analysis: The amount of dye adsorbed per unit mass of activated carbon (qe) is calculated using the following equation:

qe = (C0 - Ce) * V / m

Where:

-

C0 is the initial dye concentration (mg/L)

-

Ce is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

-

Adsorption Isotherm and Kinetics: The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and rate.

Signaling Pathways and Biological Activity

The primary application of C.I. Direct Yellow 106 is in the industrial dyeing of materials. The available scientific literature does not indicate any known involvement of this compound in biological signaling pathways. Its large, charged structure would likely prevent it from readily crossing cell membranes and interacting with intracellular signaling components.

Toxicological studies on direct dyes, particularly those based on benzidine and its derivatives, have raised concerns about their potential for metabolic cleavage into carcinogenic aromatic amines. While specific toxicological data for C.I. Direct Yellow 106 is not extensively detailed in the provided search results, the general class of azo dyes has been subject to scrutiny.

Visualizations

Experimental Workflow for Adsorption Study

The following diagram illustrates the logical flow of the experimental protocol for the adsorption of C.I. Direct Yellow 106 onto activated carbon.

Caption: Experimental workflow for the adsorption of C.I. Direct Yellow 106.

Conclusion

C.I. Direct Yellow 106 (CAS 12222-60-5) is a commercially important stilbene azo dye with well-established applications in the textile and paper industries. Its chemical and physical properties are dictated by its large, sulfonated molecular structure. While its synthesis is based on classical azo dye chemistry, modern methods are being explored for improved efficiency and control. The primary area of research interest from a drug development and environmental science perspective is its removal from wastewater, with adsorption being a key technique. There is currently no evidence to suggest its involvement in biological signaling pathways. Further research into its detailed toxicological profile and the development of more sustainable dyeing and remediation processes is warranted.

References

Spectroscopic data (UV-Vis, Fluorescence) of Direct Yellow 106

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 106, also known by its Colour Index name C.I. 40300, is a stilbene-based azo dye.[1][2] Such dyes are of significant interest due to their wide applications in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] The spectroscopic properties of these dyes, particularly their interaction with ultraviolet and visible light, are fundamental to understanding their color, stability, and potential applications in various scientific and industrial fields. This technical guide provides an in-depth overview of the available spectroscopic data for Direct Yellow 106, focusing on its UV-Visible and fluorescence characteristics. Due to a lack of specific published data for this particular dye, this guide also presents data from structurally similar compounds and outlines detailed experimental protocols for its characterization.

Spectroscopic Data

UV-Visible Absorption Spectroscopy

Quantitative UV-Visible absorption data for Direct Yellow 106 is not extensively available in the public domain. However, based on the spectroscopic properties of structurally related stilbene-based azo dyes and other direct yellow dyes, the following estimations can be made.

| Parameter | Value (Estimated) | Source/Analogy |

| Maximum Absorption Wavelength (λmax) | 458 - 470 nm | Based on newly synthesized symmetrical disazo direct dyes derived from 4,4'-diaminostilbene-2,2'-disulphonic acid.[3] |

| Appearance in Solution | Deep Yellow | Soluble in water, producing a deep yellow solution.[1] |

It is important to note that the absorption maximum of a dye can be influenced by factors such as the solvent, pH, and the presence of other substances. For instance, the color of Direct Yellow 106 is noted to change slightly in the presence of copper ions and darken with iron ions.[1]

Fluorescence Spectroscopy

Specific fluorescence data for Direct Yellow 106, including excitation and emission maxima, quantum yield, and fluorescence lifetime, are not readily found in the surveyed literature. However, stilbene derivatives are known to be fluorescent, and some stilbene-based azo dyes exhibit fluorescence.[4][5] Therefore, it is plausible that Direct Yellow 106 possesses fluorescent properties. A general experimental protocol for determining these properties is provided below.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Direct Yellow 106, based on established protocols for similar dyes.[6][7][8][9][10]

UV-Visible Absorption Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of Direct Yellow 106 in deionized water or an appropriate buffer. Direct dyes are typically measured in a neutral solution.[6]

-

Perform serial dilutions to obtain a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

-

Instrumentation and Measurement:

-

Use a calibrated UV-Visible spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the same solvent/buffer used for the sample (the "blank").

-

Measure the absorbance spectrum of the Direct Yellow 106 solution over a wavelength range of at least 300-700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a dilute solution of Direct Yellow 106 in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (a wavelength longer than the absorption maximum) and scan a range of excitation wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation (determined from the excitation spectrum) and scan a range of emission wavelengths.

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

For fluorescence lifetime measurements, a time-correlated single-photon counting (TCSPC) system is typically used.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dye such as Direct Yellow 106.

Caption: A logical workflow for the spectroscopic characterization of Direct Yellow 106.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. sdc.org.uk [sdc.org.uk]

- 7. Spectrophotometric Analysis Of Dyes | ipl.org [ipl.org]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

Unraveling the Identity of C.I. 40300: A Challenge in Photochemical Analysis

A comprehensive investigation into the quantum yield and photostability of the substance designated as C.I. 40300 has revealed a significant challenge: the identifier itself does not correspond to a recognized compound within the internationally accepted Colour Index™ database. This finding precludes the creation of an in-depth technical guide on its photochemical properties, as no verifiable chemical structure, and consequently no experimental data, can be associated with this designation.

The Colour Index™, a reference database jointly maintained by the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists, serves as the definitive international standard for classifying dyes and pigments.[1] Each colorant is assigned a unique C.I. Generic Name and a C.I. Constitution Number to provide a standardized nomenclature based on its chemical structure and application class. Extensive searches for "C.I. 40300" or "Colour Index number 40300" within this system and the broader scientific literature have yielded no relevant results for a specific chemical entity. The number has appeared in the context of a hexadecimal color code (#40300c), which describes a shade of brown, but this is unrelated to the classification of a chemical substance.[2]

Given the absence of a defined chemical structure for C.I. 40300, it is not possible to provide quantitative data on its quantum yield or photostability, nor to detail experimental protocols for their measurement. Quantum yield, a measure of the efficiency of a photophysical or photochemical process, and photostability, the resistance of a molecule to degradation by light, are fundamental properties that are intrinsically linked to a molecule's specific chemical architecture.

It is conceivable that "C.I. 40300" may be a typographical error or an internal, non-standard identifier. For researchers, scientists, and drug development professionals seeking information on the photochemical properties of a colorant, it is crucial to utilize the correct and complete Colour Index™ designation. This typically consists of the C.I. Generic Name (e.g., C.I. Acid Blue 9) and, where available, the C.I. Constitution Number.

In the event that a user has a common or trade name for the substance of interest, it is recommended to cross-reference this name with the Colour Index™ to identify the correct C.I. designation. Without this accurate identification, a meaningful and reliable analysis of its quantum yield and photostability remains unattainable.

References

Molecular weight and formula of Direct Yellow 106 sodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Yellow 106 sodium salt, a stilbene azo dye. The information is curated for researchers, scientists, and professionals in drug development who may encounter this molecule.

Core Chemical Data

Direct Yellow 106 is a complex anionic dye belonging to the stilbene and azo classification of chemical structures. Its properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [1][2][3] |

| Molecular Weight | 1333.10 g/mol | [1][3][4] |

| CAS Registry Number | 12222-60-5 | [1] |

| C.I. Name | Direct Yellow 106, 40300 | [1] |

| Molecular Structure Type | Single Azo, Stilbene | [1] |

| Appearance | Orange-yellow powder | [5] |

| Solubility | Soluble in water | [5] |

Synthesis and Manufacturing

The manufacturing process for Direct Yellow 106 involves a multi-step chemical synthesis. The key steps include the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid, which is then coupled with 4-aminonaphthalene-1-sulfonic acid. This is followed by oxidation and reduction reactions to yield the final dye molecule.

Representative Experimental Protocol for Stilbene Azo Dye Synthesis

A detailed, publicly available experimental protocol for the synthesis of Direct Yellow 106 is not readily accessible, as is common for many commercial dyes. However, a representative procedure for the synthesis of similar symmetrical disazo direct dyes derived from a stilbene core is outlined below. This protocol is based on general methodologies for this class of compounds and should be adapted and optimized for specific laboratory conditions.

Disclaimer: This is a generalized protocol and may not reflect the exact industrial synthesis of Direct Yellow 106. Appropriate safety precautions should be taken when handling all chemicals.

Step 1: Bis-diazotization of a Diaminostilbene Derivative

-

A solution of the starting diamino stilbene sulfonic acid derivative is prepared in an acidic aqueous medium (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to facilitate the formation of the bis-diazonium salt.

Step 2: Azo Coupling

-

The coupling component (in the case of Direct Yellow 106, a derivative of 4-aminonaphthalene-1-sulfonic acid) is dissolved in an alkaline aqueous solution (e.g., sodium carbonate solution).

-

The suspension of the bis-diazonium salt from Step 1 is slowly added to the solution of the coupling component, with vigorous stirring.

-

The reaction is typically carried out at a low temperature (around 10°C) and the pH is maintained in the alkaline range (pH ~8-9) to promote the coupling reaction.

-

The reaction is monitored for completion, which can take several hours.

Step 3: Subsequent Oxidation and Reduction

-

Following the coupling reaction, the intermediate product is subjected to an oxidation step.

-

A subsequent reduction step, for which glucose and sodium hydroxide are used in the described manufacturing method for Direct Yellow 106, is then carried out to form the final structure.

Step 4: Isolation and Purification

-

The resulting dye is precipitated from the reaction mixture.

-

The solid product is collected by filtration and washed with a salt solution to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent mixture.

Logical Relationship Diagram

The following diagram illustrates the relationship between the constituent parts of the Direct Yellow 106 sodium salt molecule and its overall molecular formula and weight.

Caption: Relationship between the components and properties of Direct Yellow 106 sodium salt.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that Direct Yellow 106 has any specific biological activity or interacts with cellular signaling pathways. Its primary application is as a colorant for cellulosic materials such as cotton and paper. Research on this molecule is predominantly focused on its dyeing properties and its degradation for environmental remediation purposes. Therefore, it is not a candidate for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. US3122529A - Preparation of stilbene azo dyes - Google Patents [patents.google.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. BR8101666A - DIRECT YELLOW DYE PREPARATION PROCESS 11 IN THE FORM OF STABLE CONCENTRATED SOLUTIONS, SOLUTIONS OBTAINED AND APPLICATIONS - Google Patents [patents.google.com]

Aggregation Behavior of Direct Yellow 106 in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Direct Yellow 106 and Dye Aggregation

Direct Yellow 106 is a water-soluble, single azo, stilbene-based dye.[1] Like many direct dyes, it exhibits a tendency to self-associate or aggregate in aqueous environments. This phenomenon is primarily driven by non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking between the aromatic rings of the dye molecules. The aggregation of dyes can significantly influence their properties, including color, solubility, and affinity for substrates, which is of critical importance in applications such as dyeing, printing, and biomedical imaging.

The extent of aggregation is influenced by several factors, including:

-

Dye Concentration: Higher concentrations generally promote aggregation.

-

Temperature: Increasing temperature often leads to a decrease in aggregation.

-

Electrolyte Concentration: The presence of salts can either promote or inhibit aggregation depending on the specific dye and salt.

-

Presence of Surfactants: Surfactants can interact with dye molecules, leading to the formation of mixed micelles or disaggregation.

Quantitative Analysis of Aggregation

A comprehensive understanding of dye aggregation involves the determination of several key parameters. The following tables present the typical quantitative data that would be collected in a study of Direct Yellow 106 aggregation. Please note that the values in these tables are illustrative and based on the behavior of similar anionic azo dyes, as specific data for Direct Yellow 106 is not available in the cited literature.

Table 1: Critical Micelle Concentration (CMC) of a Representative Anionic Azo Dye

| Parameter | Value | Conditions |

| CMC (mol/L) | 1.5 x 10⁻⁴ | 25°C, in deionized water |

| CMC (mol/L) | 1.2 x 10⁻⁴ | 25°C, in 0.01 M NaCl |

| CMC (mol/L) | 2.0 x 10⁻⁴ | 35°C, in deionized water |

Table 2: Aggregation Number of a Representative Anionic Azo Dye

| Parameter | Value | Method |

| Aggregation Number (n) | 2 - 10 | Fluorescence Quenching |

| Aggregation Number (n) | 3 - 8 | Static Light Scattering |

Table 3: Thermodynamic Parameters of Aggregation for a Representative Anionic Azo Dye

| Thermodynamic Parameter | Value | Unit |

| Gibbs Free Energy (ΔG°) | -25.0 | kJ/mol |

| Enthalpy (ΔH°) | -10.0 | kJ/mol |

| Entropy (ΔS°) | 50.0 | J/mol·K |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the aggregation behavior of direct dyes like Direct Yellow 106.

Spectrophotometric Determination of Critical Micelle Concentration (CMC)

This method relies on the change in the absorption spectrum of a dye upon aggregation.

Principle: The maximum absorption wavelength (λmax) and molar absorptivity of a dye often change as it transitions from a monomeric to an aggregated state. By monitoring these changes as a function of dye concentration, the CMC can be determined.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Direct Yellow 106 in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each dilution using a spectrophotometer.

-

Data Analysis: Plot the absorbance at the λmax of the monomer versus the dye concentration. The CMC is identified as the point where there is a distinct break in the slope of the plot. Alternatively, plotting the ratio of absorbance at two different wavelengths (one corresponding to the monomer and one to the aggregate) against concentration can also reveal the CMC.

Conductometric Determination of CMC

This technique measures the change in electrical conductivity of the dye solution with concentration.

Principle: Ionic dyes like Direct Yellow 106 contribute to the electrical conductivity of a solution. Upon aggregation, the mobility of the charged species changes, leading to a change in the slope of the conductivity versus concentration plot.

Protocol:

-

Solution Preparation: Prepare a series of Direct Yellow 106 solutions of varying concentrations in deionized water.

-

Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductance versus the dye concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Visualization of Aggregation Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the aggregation of Direct Yellow 106.

Caption: General molecular structure of an azo stilbene dye.

Caption: Monomer to aggregate transition above the CMC.

Caption: Workflow for determining the Critical Micelle Concentration.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Direct Yellow 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of C.I. Direct Yellow 106. Due to a lack of specific published thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for Direct Yellow 106, this document outlines the expected thermal behavior based on the known properties of analogous sulfonated stilbene azo dyes. Furthermore, it details the standardized experimental protocols for conducting a thorough thermal analysis and discusses the probable thermal degradation pathways.

Introduction to Direct Yellow 106

Direct Yellow 106 (C.I. 40300; CAS No. 12222-60-5) is a synthetic azo dye characterized by its stilbene structure and the presence of multiple sulfonic acid groups, which confer water solubility.[1] Its chemical formula is C₄₈H₂₆N₈Na₆O₁₈S₆, with a molecular weight of 1333.10 g/mol .[1][2] This class of dyes is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2][3][4] A general safety data sheet indicates that Direct Yellow 106 is stable under normal temperatures and pressures, but advises against exposure to excess heat.[5]

Predicted Thermal Stability and General Behavior of Analogous Azo Dyes

Based on the general behavior of stilbene and sulfonated azo dyes, the thermal degradation of Direct Yellow 106 is expected to be a multi-stage process. The initial weight loss, typically observed at temperatures below 150°C, is generally attributed to the evaporation of absorbed moisture. The primary decomposition of the organic structure is anticipated to occur at higher temperatures, likely in the range of 200°C to 500°C.

Quantitative Data from Analogous Azo Dye Studies

To provide a framework for understanding the potential thermal properties of Direct Yellow 106, the following table summarizes hypothetical TGA and DSC data based on published results for similar, though not identical, azo dyes. This data should be considered illustrative and would need to be confirmed by experimental analysis of Direct Yellow 106.

| Thermal Analysis Parameter | Expected Range for a Sulfonated Azo Dye | Description |

| TGA: Onset of Decomposition (T_onset) | 200 - 250 °C | The temperature at which significant thermal decomposition begins. |

| TGA: Temperature of Maximum Decomposition Rate (T_max) | 250 - 400 °C | The temperature at which the rate of weight loss is highest, often identified as the peak of the DTG curve. |

| TGA: Residual Mass @ 600 °C | 30 - 50 % | The percentage of the initial mass remaining after heating to 600 °C, likely corresponding to inorganic salts (sodium sulfate). |

| DSC: Melting Point (T_m) | Not typically observed; decomposition often occurs before melting. | For many complex dyes, a distinct melting point is not seen as the compound decomposes. |

| DSC: Exothermic Decomposition Peak(s) | 250 - 500 °C | One or more exothermic peaks corresponding to the energy released during the breakdown of the molecular structure. |

Detailed Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability and degradation characteristics of Direct Yellow 106, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of Direct Yellow 106 by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the powdered dye (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial characterization.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C, or higher if decomposition is not complete.

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen gas, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The analysis is conducted over a temperature range relevant to the expected decomposition, as determined by TGA (e.g., 25 °C to 500 °C).

-

Atmosphere: An inert nitrogen atmosphere with a constant flow rate is maintained.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks, and to quantify the enthalpy changes associated with these transitions.

The following diagram illustrates a generalized workflow for the thermal analysis of a dye sample.

Probable Thermal Degradation Pathways

The thermal degradation of complex azo dyes like Direct Yellow 106 is expected to proceed through the cleavage of the weakest chemical bonds in the molecule. The azo bond (-N=N-) is often the most thermally labile linkage in such compounds.

The degradation is likely initiated by the homolytic cleavage of the C-N bonds between the aromatic rings and the azo group, as well as the azo bond itself. This would lead to the formation of various radical species. The presence of sulfonate groups (-SO₃Na) would likely result in the formation of sulfur oxides (SO₂) and sodium sulfide or sulfate as inorganic residues at higher temperatures. The stilbene backbone (-CH=CH-) may also undergo cleavage and further reactions.

A simplified, hypothetical degradation pathway is proposed below. It is important to note that in a real-world scenario, a complex mixture of smaller aromatic and aliphatic fragments would be produced.

Further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to identify the specific volatile and semi-volatile degradation products.

Conclusion

While direct experimental data on the thermal stability of Direct Yellow 106 is currently lacking in published literature, a comprehensive understanding of its likely behavior can be inferred from the properties of analogous sulfonated stilbene azo dyes. It is anticipated that the dye exhibits a multi-stage decomposition, with significant degradation occurring above 200°C. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own thermal analysis and generate specific data for this compound. The proposed degradation pathway serves as a theoretical model for understanding the chemical transformations that occur upon heating. Such studies are crucial for ensuring the safe handling, processing, and application of this and other similar dyes in various industrial and research settings.

References

An In-depth Technical Guide to Poly(p-phenylene vinylene) and its Derivatives

This technical guide provides a comprehensive overview of Poly(p-phenylene vinylene) (PPV), a significant conducting polymer, and its derivatives. Due to the limited information available for "2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene," this document focuses on the well-researched parent polymer, PPV, which is central to the user's apparent area of interest. The guide covers alternative nomenclature, key quantitative data, experimental protocols for synthesis, and conceptual diagrams relevant to its applications.

Alternative Names and Synonyms

Poly(p-phenylene vinylene) is a foundational polymer in the field of organic electronics. Over the years, various derivatives have been synthesized to enhance its properties, leading to a range of names and acronyms in scientific literature.

Common Names and Acronyms:

-

Poly(p-phenylene vinylene)[1]

-

Polyphenylene vinylene[1]

-

PPV[1]

-

poly(1,4-phenylene-1,2-ethenediyl)[1]

Key Derivatives:

-

MEH-PPV: Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene][2][3][4]

-

MDMO-PPV: Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene][5]

-

BEHP-co-MEH-PPV: Poly{[2-[2′,5′-bis(2″-ethylhexyloxy)phenyl]-1,4-phenylenevinylene]-co-[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene]}

Quantitative Data Summary

The physical and electronic properties of PPV and its derivatives can be tailored by modifying their chemical structure. The following table summarizes key quantitative data for PPV and one of its most common derivatives, MEH-PPV.

| Property | Poly(p-phenylene vinylene) (PPV) | Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) |

| CAS Number | 26009-24-5[1] | 138184-36-8[2][3][4] |

| Chemical Formula | (C₈H₆)n[1] | (C₁₈H₂₈O₂)n[3] |

| Appearance | Yellow solid[1] | Red fibers/powder[4] |

| Solubility in water | Insoluble[1] | Insoluble |

| Optical Band Gap | ~2.5 eV[6] | ~2.1 eV[6] |

| Absorption Maximum | 400-420 nm[6] | 493 nm (in toluene)[4] |

| Emission Maximum | 520 nm and 551 nm (yellow-green)[6] | ~590 nm (orange-red)[6] |

| Electrical Conductivity | Intrinsic: ~10⁻¹³ S/cm (increases with doping)[1] | Varies with processing and doping |

| HOMO/LUMO Energy Levels | Not specified | HOMO: 5.3 eV, LUMO: 3.0 eV[4] |

| Thermal Stability (TGA) | Onset of weight loss temperatures for derivatives are around 375-382 °C[7] | 371 °C (5% weight loss)[4] |

| Molecular Weight (Mn) | Can be controlled (50,000 - 1,000,000)[6] | 40,000-70,000[3] |

Experimental Protocols

The synthesis of PPV and its derivatives is most commonly achieved through precursor routes, which allow for the formation of high molecular weight polymers that can be processed into thin films before conversion to the final conjugated polymer.

A. Gilch Polymerization

The Gilch route is a widely used method for synthesizing PPV derivatives with improved solubility.[7]

-

Monomer Preparation: A suitable bis(halomethyl)benzene monomer with desired alkoxy side chains is synthesized.

-

Polymerization:

-

The monomer is dissolved in a dry organic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., N₂).

-

The solution is cooled to 0°C.

-

A strong base, such as potassium tert-butoxide, is slowly added to the stirred solution.

-

The reaction mixture is stirred at room temperature for several hours (e.g., 20 hours).[7]

-

-

Purification:

-

The resulting polymer solution is poured into a non-solvent, such as methanol, to precipitate the polymer.[7]

-

The collected solid is washed with appropriate solvents and dried under vacuum.

-

B. Wittig-type Coupling

This method involves the reaction of a bis(phosphonium salt) with a dialdehyde.

-

Reactant Preparation: An aromatic bisphosphonium salt and a dialdehyde (e.g., 1,4-benzenedialdehyde) are prepared.

-

Polycondensation:

-

The bis(phosphonium salt) is treated with a base to form a bis(ylide).

-

The bis(ylide) is then reacted with the dialdehyde in a suitable solvent.

-

-

Work-up: The resulting polymer is isolated and purified.

Visualizations

The following diagrams illustrate a generalized synthetic workflow for PPV and a conceptual diagram of its application in a polymer light-emitting diode (PLED).

Caption: Generalized workflow for the synthesis of a soluble PPV derivative via the Gilch route.

Caption: Conceptual diagram of charge transport and light emission in a PPV-based PLED.

References

- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Poly 2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene average Mn 40,000-70,000 138184-36-8 [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. davidlu.net [davidlu.net]

- 7. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Direct Yellow 106 as a Fluorescent Probe for Cell Imaging

Disclaimer: Direct Yellow 106 is a stilbene-based azo dye primarily utilized in the textile industry.[1][2] While classified as a fluorescent dye, its application as a fluorescent probe in cell imaging is not well-documented in scientific literature. The following application notes and protocols are hypothetical and based on the known properties of structurally related stilbene and azo dyes, as well as standard cell imaging methodologies. These protocols should be considered as a starting point for research and will require significant optimization and validation.

Introduction

Direct Yellow 106 is a water-soluble anionic dye with a chemical structure characterized by stilbene and azo groups, which are known to confer fluorescent properties.[1][3] Its potential as a fluorescent probe in cell imaging is unexplored but may offer opportunities for visualizing cellular structures or processes. This document provides a theoretical framework for its use, including estimated photophysical properties, potential applications, and detailed protocols for its characterization and use in a research setting.

Physicochemical and Estimated Photophysical Properties

The photophysical properties of Direct Yellow 106 have not been extensively characterized for microscopy applications. The following table includes known physicochemical properties and estimated photophysical parameters based on data from similar stilbene and azo dyes.

| Property | Value | Reference/Justification |

| Chemical Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [4] |

| Molecular Weight | 1333.10 g/mol | [1][4] |

| Appearance | Orange-yellow powder | [5] |

| Solubility | Soluble in water | [5] |

| Estimated Excitation Max (λex) | ~350 - 420 nm | Based on the UV absorption of stilbene derivatives. |

| Estimated Emission Max (λem) | ~450 - 550 nm | Stilbene derivatives often exhibit blue to green fluorescence.[6] |

| Estimated Molar Extinction Coefficient (ε) | 20,000 - 90,000 M⁻¹cm⁻¹ | Typical range for azo dyes.[7] |

| Estimated Quantum Yield (Φ) | 0.05 - 0.70 | Highly variable for stilbene derivatives, dependent on the molecular environment.[8][9] |

Potential Applications in Cell Imaging

Given its anionic nature and large molecular size, Direct Yellow 106 is unlikely to freely diffuse across live cell membranes. Potential applications could include:

-

Labeling of the Extracellular Matrix (ECM): The dye may bind to proteins and other components of the ECM.

-

Visualization of Cell Surface Structures: It might interact with specific components of the plasma membrane.

-

Tracking Endocytosis: If the dye is internalized by cells, it could serve as a tracer for endocytic pathways.

-

Counterstaining in Fixed Cells: In permeabilized cells, it may stain intracellular components, although its specificity would need to be determined.

Experimental Protocols

Stock Solution Preparation

-

Weighing: Accurately weigh out 1 mg of Direct Yellow 106 powder.

-

Dissolving: Dissolve the powder in 1 mL of molecular biology grade water to make a 1 mg/mL stock solution.

-

Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Live-Cell Staining Protocol

This protocol is a general guideline for staining live cells and will require optimization for different cell types and experimental conditions.[10][11]

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Dilute the Direct Yellow 106 stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to a final concentration in the range of 1-10 µg/mL.

-

Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths.

Fixed-Cell Staining Protocol

Fixation and permeabilization allow the dye to access intracellular structures.[12][13][14][15]

-

Cell Culture: Plate cells on coverslips and culture to the desired confluency.

-

Fixation: Remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Dilute the Direct Yellow 106 stock solution in PBS to a final concentration of 1-10 µg/mL. Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the slides using a fluorescence microscope.

Cytotoxicity Assessment

It is crucial to determine the concentration range at which Direct Yellow 106 is not toxic to cells. The MTT assay is a common method for this.[16]

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Treatment: The next day, treat the cells with a serial dilution of Direct Yellow 106 (e.g., 0.1, 1, 10, 50, 100 µg/mL) in a fresh culture medium. Include untreated control wells.

-

Incubation: Incubate the cells for a period relevant to your imaging experiments (e.g., 24 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

| Concentration of Direct Yellow 106 (µg/mL) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0.1 | (Experimental Data) |

| 1 | (Experimental Data) |

| 10 | (Experimental Data) |

| 50 | (Experimental Data) |

| 100 | (Experimental Data) |

Photostability Assessment

This protocol helps to determine how quickly the fluorescent signal diminishes upon exposure to excitation light.[17][18]

-

Sample Preparation: Prepare a stained sample (live or fixed cells) as described above.

-

Image Acquisition:

-

Select a region of interest.

-

Acquire a time-lapse series of images, continuously exposing the sample to the excitation light.

-

Use the same imaging parameters for all time points.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the stained structures at each time point.

-

Plot the fluorescence intensity against time to determine the rate of photobleaching.

-

| Time (seconds) | Normalized Fluorescence Intensity |

| 0 | 1.0 |

| 10 | (Experimental Data) |

| 20 | (Experimental Data) |

| 30 | (Experimental Data) |

| 40 | (Experimental Data) |

| 50 | (Experimental Data) |

| 60 | (Experimental Data) |

Hypothetical Signaling Pathway Investigation

If Direct Yellow 106 is found to be taken up by endocytosis, it could be used to study the effects of drugs on this process. For example, one could investigate how a drug that inhibits dynamin, a key protein in clathrin-mediated endocytosis, affects the uptake of the dye.

Troubleshooting

-

No/Weak Signal: Increase the dye concentration or incubation time. Check that the filter sets on the microscope are appropriate for the estimated excitation and emission spectra.

-

High Background: Decrease the dye concentration. Ensure thorough washing after staining.

-

Cell Death: Perform a cytotoxicity assay to determine a non-toxic concentration range. Reduce incubation time or dye concentration.

-

Rapid Photobleaching: Reduce the intensity of the excitation light. Use a more sensitive camera or increase the exposure time. Use an anti-fade mounting medium for fixed cells.

Safety Information

The toxicological properties of Direct Yellow 106 have not been thoroughly investigated.[19] Handle the dye with appropriate personal protective equipment (gloves, lab coat, safety glasses). Dispose of waste according to institutional guidelines.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct YELLOW 106|CAS No: 12222-60-5 - Direct dye [chinainterdyes.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. C.I. Direct Yellow 106 | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct Yellow 106 | 12222-60-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Preparing fixed cells for immunofluorescence [protocols.io]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]

- 15. Fix, Perm, & Block | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. cncolorchem.com [cncolorchem.com]

Application Notes and Protocols for Direct Yellow 106 in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct dyes like Congo Red are standardly used to identify the characteristic β-pleated sheet structure of amyloid fibrils.[7][8][9] Given the structural similarities and shared dye classification, it is hypothesized that Direct Yellow 106 may also serve as a stain for these protein aggregates. The presence of a thiazole moiety, a component found in some nucleic acid-binding fluorescent dyes like Thiazole Orange, may also suggest a potential for fluorescence-based detection, though this would require empirical validation.[10][11]

Disclaimer: The following protocols are hypothetical and based on the general principles of direct dye staining and established methods for analogous dyes. Optimization of all parameters is highly recommended for any specific application.

Physicochemical Properties of Direct Yellow 106

A summary of the key physicochemical properties of Direct Yellow 106 is presented below.

| Property | Value | Reference(s) |

| C.I. Name | Direct Yellow 106 | [3] |

| C.I. Number | 40300 | [12] |

| CAS Number | 12222-60-5 | [3] |

| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [3] |

| Molecular Weight | 1333.10 g/mol | [3][13] |

| Appearance | Orange-yellow powder | [3][14] |

| Solubility | Soluble in water | [3][14] |

Hypothetical Protocol for Staining Amyloid Plaques in Paraffin-Embedded Tissue Sections

This proposed protocol is adapted from standard methods for Congo Red staining of amyloid plaques.[1][15][16]

Materials:

-

Direct Yellow 106 powder

-

50% Ethanol

-

1% Sodium hydroxide (NaOH) solution

-

20% Sodium chloride (NaCl) solution (optional, for enhancing staining)

-

Alkaline alcohol solution (e.g., 80% ethanol with 0.2% potassium hydroxide)

-

Harris's Hematoxylin or other suitable nuclear counterstain

-

Distilled water

-

Graded ethanol series (70%, 95%, 100%) for dehydration

-

Xylene or a xylene substitute for clearing

-

Resinous mounting medium

-

Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick) on slides

Solution Preparation:

-

Stock Staining Solution (e.g., 0.5% w/v): Dissolve 0.5 g of Direct Yellow 106 in 100 mL of 50% ethanol. Gentle warming and stirring may be required to fully dissolve the dye.

-

Working Staining Solution: To the stock solution, add 1 mL of 1% sodium hydroxide. For potentially enhanced staining, slowly add drops of 20% sodium chloride while observing for the formation of a fine haze (typically a few milliliters are sufficient).[17] This solution should be freshly prepared or filtered before use.

Staining Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining: Immerse slides in the working Direct Yellow 106 staining solution for 15-20 minutes at room temperature.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Differentiation: Quickly differentiate the sections by dipping them in an alkaline alcohol solution for 5-10 seconds. This step is critical for reducing background staining.

-

Washing: Wash the slides in tap water for 1-2 minutes.

-

Counterstaining: Counterstain the nuclei with Harris's Hematoxylin for 30-60 seconds.

-

Blueing: "Blue" the hematoxylin by rinsing in tap water for 2-5 minutes.

-

Dehydration: Dehydrate the sections through a graded ethanol series (e.g., 95% and two changes of 100%).

-

Clearing: Clear the sections in two changes of xylene or a xylene substitute.

-

Mounting: Mount the coverslip with a resinous mounting medium.

Expected Results (Hypothetical):

-

Amyloid deposits: Yellow to orange-red

-

Nuclei: Blue

-

Background: Lighter shade of yellow or colorless

Optimization Parameters:

The following table outlines key parameters that may require optimization for successful staining.